1-(1-phenyl-1H-pyrazol-4-yl)ethanone

Descripción general

Descripción

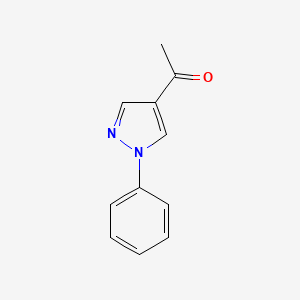

1-(1-Phenyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C11H10N2O. It is a member of the pyrazole family, characterized by a pyrazole ring attached to a phenyl group and an ethanone moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Mecanismo De Acción

Target of Action

This compound is a synthetic organic molecule that has been used as an intermediate in organic synthesis

Mode of Action

As an organic compound, it may interact with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Biochemical Pathways

The biochemical pathways affected by 1-(1-phenyl-1H-pyrazol-4-yl)ethanone are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, presence of other molecules, and the specific characteristics of the biological system in which the compound is present.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1H-pyrazole-4-amine with ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(1-phenyl-1H-pyrazol-4-yl)ethanone exhibits notable pharmacological properties:

- Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antimicrobial activity against various bacterial strains. Studies have evaluated the effectiveness of synthesized oxime ether derivatives based on this compound, revealing promising results in inhibiting microbial growth .

- Anti-inflammatory Properties : Some studies suggest that compounds structurally related to this compound possess anti-inflammatory effects, making them potential candidates for developing new anti-inflammatory drugs .

Agricultural Applications

The compound has also been investigated for its potential use in agriculture:

- Herbicidal Activity : Certain derivatives of this compound have shown herbicidal properties. These compounds can selectively inhibit weed growth while being less harmful to crops, thus contributing to sustainable agricultural practices .

Materials Science Applications

In materials science, this compound is explored for its utility in:

- Polymer Chemistry : The compound is used as a building block in synthesizing advanced materials and polymers. Its unique structure allows for the development of materials with specific thermal and mechanical properties .

Case Study 1: Antimicrobial Evaluation

A study conducted on synthesized derivatives of this compound revealed that these compounds exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative demonstrated an inhibition zone significantly larger than that of standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Herbicidal Efficacy

Research on the herbicidal efficacy of pyrazole derivatives highlighted their ability to inhibit the germination of common weed species without adversely affecting crop yields. Field trials showed a reduction in weed biomass by over 70% when treated with specific formulations containing this compound derivatives.

Comparación Con Compuestos Similares

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: This compound has similar structural features but includes additional methyl groups on the pyrazole ring.

(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another related compound with a piperazine moiety attached to the pyrazole ring.

Uniqueness: 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone stands out due to its specific combination of the phenyl group and ethanone moiety, which imparts unique chemical and biological properties.

Actividad Biológica

1-(1-phenyl-1H-pyrazol-4-yl)ethanone, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a phenyl group attached to a pyrazole ring, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

Anticonvulsant Activity

Research has indicated that pyrazole derivatives exhibit anticonvulsant properties. A study demonstrated that compounds similar to this compound showed moderate efficacy in reducing seizures in animal models, particularly in maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizure models.

Antibacterial Activity

The antibacterial potential of this compound has been explored against various bacterial strains. In vitro studies have shown that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . Further investigations are needed to evaluate its clinical applications and effectiveness compared to established antibiotics.

Cytotoxic Effects

Several studies have reported the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The compound has shown promise in inhibiting cell proliferation, indicating its potential role in cancer therapy . For instance, it was found to induce apoptosis in specific cancer cells through the activation of intrinsic apoptotic pathways.

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has also been documented. It appears to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. Experimental data suggest that it may reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acetic anhydride or acetyl chloride under controlled conditions. A common method includes:

- Dissolution : Dissolve the pyrazole derivative in a suitable solvent like tetrahydrofuran.

- Acetylation : Add the acylating agent while maintaining specific temperature conditions.

- Purification : Purify the resulting product through recrystallization or chromatography.

Case Studies and Research Findings

Propiedades

IUPAC Name |

1-(1-phenylpyrazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLLGMSBHKIMHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.